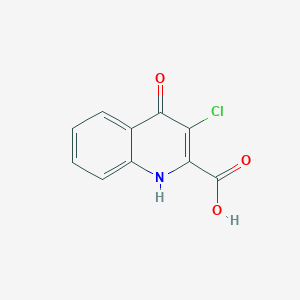![molecular formula C12H24OSi B14184244 (3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol CAS No. 922724-75-2](/img/structure/B14184244.png)
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is an organic compound characterized by the presence of a trimethylsilyl group and a hepta-4,6-dien-1-ol backbone. This compound is notable for its unique structural features, which include a chiral center at the 3rd carbon and a trimethylsilyl group that imparts specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These agents react with the hydroxyl group of the hepta-4,6-dien-1-ol backbone to form the desired compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trimethylsilylating agents. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or chromatography to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of biochemical pathways involving silyl groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other sites on the molecule, facilitating complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent with similar reactivity.
Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Uniqueness
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is unique due to its chiral center and the presence of a trimethylsilyl group, which imparts specific chemical properties that are not found in other similar compounds. This makes it valuable in applications requiring selective reactivity and protection of hydroxyl groups.
Propriétés
Numéro CAS |
922724-75-2 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
(3R)-3-methyl-6-(trimethylsilylmethyl)hepta-4,6-dien-1-ol |
InChI |
InChI=1S/C12H24OSi/c1-11(8-9-13)6-7-12(2)10-14(3,4)5/h6-7,11,13H,2,8-10H2,1,3-5H3/t11-/m0/s1 |
Clé InChI |
MQXYZQKRYFYZQU-NSHDSACASA-N |
SMILES isomérique |
C[C@H](CCO)C=CC(=C)C[Si](C)(C)C |
SMILES canonique |
CC(CCO)C=CC(=C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
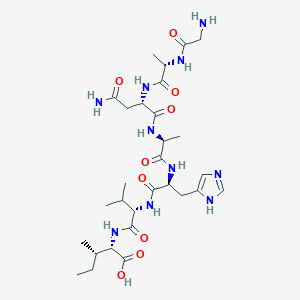
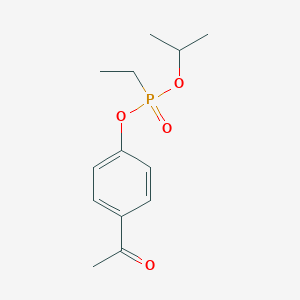
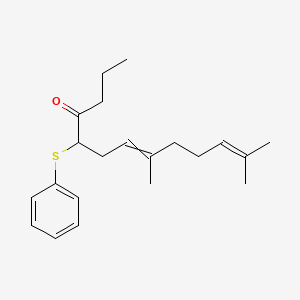
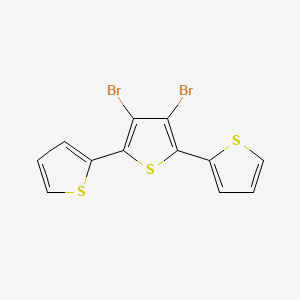
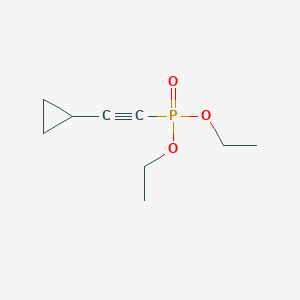
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)

![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)

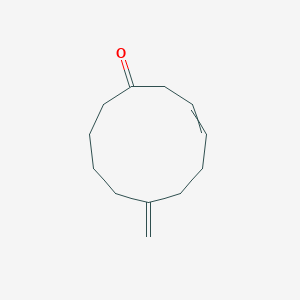
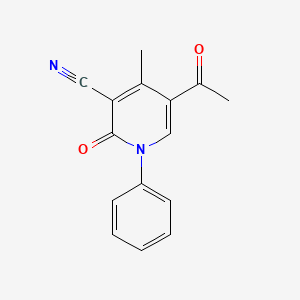
![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
